Cyp1B1-IN-4
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Overview
Description
Cyp1B1-IN-4 is a compound that acts as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. CYP1B1 is known for its role in the metabolism of procarcinogens and its overexpression in certain types of cancer, making it a target for cancer therapy .
Preparation Methods
The synthesis of Cyp1B1-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Cyp1B1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Cyp1B1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of CYP1B1 and its effects on the metabolism of various substrates. In biology, it is used to investigate the role of CYP1B1 in cellular processes and its involvement in diseases such as cancer. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress CYP1B1. In industry, it is used in the development of new drugs and the optimization of metabolic pathways for the production of valuable compounds .
Mechanism of Action
The mechanism of action of Cyp1B1-IN-4 involves the inhibition of the CYP1B1 enzyme. CYP1B1 is responsible for the metabolism of various substrates, including procarcinogens, through oxidation reactions. By inhibiting CYP1B1, this compound prevents the activation of these procarcinogens, thereby reducing their carcinogenic potential. The molecular targets of this compound include the active site of the CYP1B1 enzyme, where it binds and inhibits its catalytic activity. This inhibition affects various cellular pathways involved in the metabolism of endogenous and exogenous compounds .
Comparison with Similar Compounds
Cyp1B1-IN-4 is unique among CYP1B1 inhibitors due to its specific structure and high potency. Similar compounds include other CYP1B1 inhibitors such as tetramethoxystilbene and trans-stilbene derivatives. These compounds also inhibit CYP1B1 but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to effectively inhibit CYP1B1 with minimal off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H14N2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-(2,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3 |
InChI Key |
SCCIDJLIDOUTOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |
Origin of Product |
United States |
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